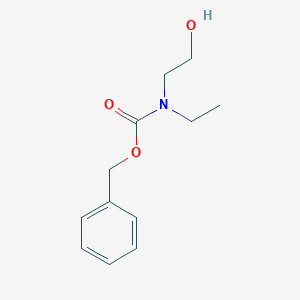

Benzyl ethyl(2-hydroxyethyl)carbamate

Description

Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group, characterized by the structure -O-CO-N-, is a significant moiety in organic chemistry. nih.gov It can be considered a hybrid of an ester and an amide, which imparts a unique set of chemical properties. nih.govacs.org This structural feature results in chemical stability, stemming from resonance between the amide and carboxyl groups. nih.gov Carbamates are semi-polar and can act as both hydrogen bond donors and acceptors. nih.gov

The versatility of the carbamate group is evident in its wide range of applications. In organic synthesis, carbamates are frequently employed as protecting groups for amines. masterorganicchemistry.com Two of the most common carbamate-based protecting groups are t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). masterorganicchemistry.com Beyond the laboratory, carbamates are integral to various commercial products, including pesticides, and are fundamental building blocks in the production of polyurethanes. nih.govwikipedia.org

The Research Landscape of N-Substituted Carbamates

N-substituted carbamates, where one or both hydrogens of the amino group are replaced by organic substituents, are a focal point of extensive research. This interest is largely driven by their prevalence in pharmaceuticals and agrochemicals. nih.govacs.org The substitution pattern on the nitrogen atom significantly influences the molecule's biological activity and chemical properties. nih.gov

The synthesis of N-substituted carbamates is a well-explored area of organic chemistry, with numerous methods available. acs.orgorganic-chemistry.org These synthetic routes often involve the reaction of alcohols with isocyanates, or the reaction of amines with chloroformates. wikipedia.org More contemporary and greener approaches utilize carbon dioxide or urea (B33335) as a carbonyl source, aiming to replace hazardous reagents like phosgene. researchgate.netrsc.org The development of catalytic systems for these transformations remains an active area of research. rsc.org

Defining the Academic Research Focus on Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate

A thorough review of the current scientific literature indicates that academic research specifically focused on "Benzyl ethyl(2-hydroxyethyl)carbamate" is limited. While the carbamate framework is extensively studied, this particular N-substituted derivative does not appear to be a subject of widespread investigation.

However, a closely related compound, benzyl N-(2-hydroxyethyl)carbamate , is documented and characterized in chemical databases such as PubChem. nih.gov This molecule shares the core benzyl carbamate and 2-hydroxyethyl moieties. The primary structural difference is the presence of an ethyl group on the nitrogen atom in the subject of this article. Due to the scarcity of direct data, information from the well-documented benzyl N-(2-hydroxyethyl)carbamate will be used for comparative purposes.

Table 1: Physicochemical Properties of Benzyl N-(2-hydroxyethyl)carbamate

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | benzyl N-(2-hydroxyethyl)carbamate |

| Synonyms | Z-Glycinol, N-Cbz-ethanolamine |

| CAS Number | 77987-49-6 |

Data sourced from PubChem for the related compound benzyl N-(2-hydroxyethyl)carbamate. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

benzyl N-ethyl-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-2-13(8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

InChI Key |

QSZNUISNXJMTKA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Ethyl 2 Hydroxyethyl Carbamate and Analogues

Direct Synthesis of Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate

The direct synthesis of Benzyl ethyl(2-hydroxyethyl)carbamate can be achieved through the formation of a carbamate (B1207046) linkage, a fundamental reaction in organic chemistry.

The primary method for synthesizing this compound involves the reaction of a suitable chloroformate with N-ethylethanolamine. Specifically, benzyl chloroformate is reacted with N-ethylethanolamine. This reaction is a type of nucleophilic acyl substitution where the amine group of N-ethylethanolamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. wikipedia.orgwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. guidechem.com

The general reaction can be represented as: PhCH₂OC(O)Cl + HOCH₂CH₂N(H)CH₂CH₃ → PhCH₂OC(O)N(CH₂CH₃)CH₂CH₂OH + HCl

This method is a common and effective way to form carbamate esters. wikipedia.org

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the specificity of the product. Several factors can be adjusted:

Base: The choice of base is important for neutralizing the HCl formed during the reaction. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or sodium bicarbonate. guidechem.com The use of a weak base can help prevent side reactions, especially when dealing with sensitive substrates. guidechem.com

Solvent: The reaction is often performed in a variety of organic solvents. Dichloromethane, tetrahydrofuran (THF), or ethyl acetate (B1210297) are commonly used. guidechem.comchemicalbook.com The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: The reaction is typically conducted at low temperatures, often starting at 0°C (ice bath conditions), and then allowed to warm to room temperature. chemicalbook.comechemi.com Lower temperatures can help control the reaction rate and minimize the formation of byproducts. guidechem.com

Stoichiometry: Adjusting the stoichiometry of the reactants can also impact the yield. Using a slight excess of the chloroformate or the amine can help drive the reaction to completion, depending on the relative cost and ease of removal of the excess reactant.

A summary of typical reaction conditions is presented in the table below.

| Parameter | Condition | Rationale |

| Reactants | Benzyl chloroformate, N-Ethylethanolamine | Forms the desired carbamate linkage. |

| Base | Triethylamine, Pyridine, Na₂CO₃, NaHCO₃ | Neutralizes HCl byproduct. guidechem.com |

| Solvent | Dichloromethane, THF, Ethyl Acetate | Solubilizes reactants. guidechem.comchemicalbook.com |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. guidechem.comchemicalbook.comechemi.com |

Related Synthetic Routes to Benzyl (2-hydroxyethyl)carbamate and Other Ethyl Benzyl Carbamates

The synthesis of analogues such as Benzyl (2-hydroxyethyl)carbamate and other ethyl benzyl carbamates provides insight into the broader synthetic strategies applicable to this class of compounds.

A closely related analogue, Benzyl (2-hydroxyethyl)carbamate, is synthesized by reacting 2-aminoethanol (monoethanolamine) with benzyl chloroformate. chemicalbook.comechemi.com This reaction is mechanistically similar to the synthesis of the title compound.

The reaction proceeds as follows: PhCH₂OC(O)Cl + HOCH₂CH₂NH₂ → PhCH₂OC(O)NHCH₂CH₂OH + HCl

In a typical procedure, 2-aminoethanol is dissolved in a solvent like dichloromethane, and benzyl chloroformate and a base such as triethylamine are added sequentially under ice bath conditions. chemicalbook.comechemi.com The reaction mixture is then stirred at room temperature. This method has been reported to produce Benzyl (2-hydroxyethyl)carbamate in high yields, for instance, 84%. chemicalbook.comechemi.com

Amino-dehalogenation is a type of nucleophilic substitution reaction where an amine displaces a halide. wikipedia.org In the context of carbamate synthesis, this strategy is employed by reacting an amine with a chloroformate. scirp.orgresearchgate.net This is the core reaction in the synthesis of many ethyl benzyl carbamates. For example, various benzylamine derivatives can be reacted with ethyl chloroformate to produce a range of benzyl ethyl carbamates. scirp.orgresearchgate.net

The general scheme for this amino-dehalogenation is: R-NH₂ + ClC(O)OR' → R-NHC(O)OR' + HCl

This method is versatile and widely used for the synthesis of a variety of carbamates. scirp.orgresearchgate.net

The formation of carbamates from chloroformates and amines follows a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com The reaction can be catalyzed by a base. The base not only neutralizes the acidic byproduct but can also increase the nucleophilicity of the amine.

Research has shown that modifications in the basic catalysis of the addition-elimination reaction can be used to synthesize new carbamates. scirp.orgresearchgate.net For instance, in the synthesis of ethyl benzyl carbamates from benzylamine derivatives and ethyl chloroformate, anhydrous potassium carbonate can be used as the base in a solvent like acetone at low temperatures. scirp.org The basicity of the amine and the carbonate are similar, but by using a stoichiometric excess of potassium carbonate, the equilibrium can be shifted to favor the reaction, according to Le Châtelier's principle. scirp.org This approach has been reported to result in excellent reaction yields at room temperature. scirp.org

The favorability of the elimination step in the addition-elimination mechanism is dependent on the basicity of the leaving group, with weaker bases being better leaving groups. masterorganicchemistry.com

Mechanistic Studies of Carbamate Formation Reactions

The synthesis of carbamates, including this compound, can be achieved through various synthetic routes, each characterized by a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields. The formation of the carbamate linkage typically involves the reaction of an isocyanate with an alcohol, the reaction of an amine with a chloroformate, or the utilization of carbon dioxide as a C1 source. Mechanistic insights have been elucidated through kinetic studies, computational modeling, and spectroscopic analysis.

One of the most fundamental routes to carbamates is the reaction between an isocyanate and an alcohol. kuleuven.be Kinetic and theoretical studies have shown that the alcoholysis of isocyanates is not a simple bimolecular reaction but rather involves the participation of multiple alcohol molecules. kuleuven.be Theoretical modeling using ab initio methods suggests that a supersystem involving at least three alcohol molecules actively participates in the reaction. kuleuven.be The nucleophilic addition occurs across the N=C bond of the isocyanate. kuleuven.be The reaction rate is influenced by the steric and electronic properties of both the isocyanate and the alcohol. Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be

Another significant pathway is the reaction of amines with carbon dioxide. This method has gained attention as a greener alternative to the use of phosgene derivatives. acs.org The reaction proceeds through the formation of a carbamic acid intermediate from the amine and CO2. nih.gov This intermediate can then be trapped by an electrophile. The capture of CO2 by amines can be facilitated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG). researchgate.net Mechanistic studies indicate that the amine reacts with CO2 to form a salt, which is then solubilized and activated by the base. researchgate.net

Catalysis plays a pivotal role in many carbamate synthesis methodologies, influencing both the reaction rate and the mechanism. Tertiary amines are common catalysts for the reaction of aryl isocyanates with alcohols. semanticscholar.org The proposed mechanism involves the nucleophilic attack of the tertiary amine on an associate of the isocyanate and alcohol, forming a highly reactive uronium salt, which then rapidly reacts with the alcohol to yield the carbamate. semanticscholar.org

Palladium catalysts have also been employed in carbamate synthesis. Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the complex mechanistic pathways of Pd-catalyzed reactions. mdpi.comdntb.gov.ua These studies help in identifying key reaction intermediates and evaluating the thermodynamic and kinetic feasibility of different steps. mdpi.com For instance, in the Pd(PPh₃)₄-catalyzed formation of a carbamate, the catalyst is shown to stabilize intermediates and reduce activation barriers for crucial steps like dehydrogenation. mdpi.com

Electrocatalytic methods for carbamate synthesis from CO2 and amines are also being explored. chemistryviews.org These reactions can proceed under mild conditions without the need for dehydrating agents or homogeneous catalysts. chemistryviews.org The mechanism involves the electrocatalytic activation of the reactants on the surface of the electrode material. Atomically dispersed metal species on a support material, such as copper on N-doped carbon nanosheets, can provide abundant active sites and stabilize reaction intermediates. chemistryviews.org

The table below summarizes key mechanistic features of different carbamate formation reactions.

| Reaction Type | Key Mechanistic Features | Reactants | Catalyst/Conditions | Ref. |

| Isocyanate Alcoholysis | Multimolecular involvement of alcohol; nucleophilic addition across the N=C bond. | Isocyanate, Alcohol | Often uncatalyzed or base-catalyzed. | kuleuven.be |

| Amine + CO₂ | Formation of a carbamic acid intermediate; can be base-mediated. | Amine, CO₂, Electrophile | Superbases (e.g., TMG). | nih.govresearchgate.net |

| Tertiary Amine Catalyzed | Formation of a reactive uronium salt intermediate. | Aryl Isocyanate, Alcohol | Tertiary Amines. | semanticscholar.org |

| Palladium-Catalyzed | Stabilization of intermediates; reduction of activation barriers. | Varies (e.g., amine, CO, alcohol) | Pd complexes (e.g., Pd(PPh₃)₄). | mdpi.com |

| Electrocatalytic Synthesis | Activation of reactants on an electrode surface; stabilization of intermediates by the catalyst. | Amine, CO₂ | Atomically dispersed metal catalysts (e.g., Cu-N-C). | chemistryviews.org |

Molecular Structure and Advanced Computational Analysis

Theoretical Prediction and Optimization of Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate Molecular Geometry

Computational chemistry offers powerful tools for elucidating the structural and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and other characteristics with high accuracy, providing insights that are often complementary to experimental data.

A variety of quantum chemical methods are employed to model carbamate (B1207046) structures. These methods range from semi-empirical to ab initio and Density Functional Theory (DFT), each offering a different balance of computational cost and accuracy. sapub.orgnih.gov

Semi-Empirical Methods (PM3): Parametric Method 3 (PM3) simplifies calculations by using parameters derived from experimental data. While computationally efficient, it is generally less accurate than higher-level methods. sapub.orgscirp.org

Hartree-Fock (HF) Theory: As a fundamental ab initio method, HF approximates the electron-electron repulsion by considering an average field, neglecting instantaneous electron correlation. This approach provides a reasonable first approximation of molecular geometry and wavefunctions. sapub.orgnih.gov

Density Functional Theory (DFT): DFT methods have become a cornerstone of computational chemistry due to their favorable balance of accuracy and cost. Instead of the complex many-electron wavefunction, DFT calculates the total energy based on the electron density. The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. aps.orgarxiv.org

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a hybrid functional that incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from other sources. q-chem.com It is widely used for its robust performance across a wide range of chemical systems. scirp.orgnih.govresearchgate.net

BVP86 and PBEPBE: These are examples of Generalized Gradient Approximation (GGA) functionals, which consider the electron density and its gradient. stackexchange.com PBE (Perdew-Burke-Ernzerhof) is a parameter-free functional known for its general applicability. scirp.orgstackexchange.comnih.gov

The selection of a computational method is critical for obtaining reliable predictions of molecular properties for compounds like Benzyl ethyl(2-hydroxyethyl)carbamate.

Table 1: Overview of Quantum Chemical Methods for Carbamate Analysis

| Method Type | Method Name | Key Characteristics | Typical Application |

|---|---|---|---|

| Semi-Empirical | PM3 | Computationally fast; uses empirical parameters. sapub.org | Initial geometry optimization, large systems. |

| Ab Initio | Hartree-Fock (HF) | Based on first principles; neglects electron correlation. sapub.org | Baseline for more advanced methods; good structural prediction. |

| DFT (Hybrid) | B3LYP | Mixes HF exchange with DFT functionals; widely used and reliable. nih.gov | Geometry optimization, vibrational frequencies, electronic properties. |

In quantum chemical calculations, a basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set significantly impact the accuracy of the calculation. aps.orguni-rostock.de Pople-style basis sets, such as 6-31G and 6-311G, are commonly used. gaussian.com

6-31+G(d): This notation indicates the 6-31G basis set, augmented with diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and a single set of polarization d-functions (d) to allow for non-spherical electron distributions. acs.orgscirp.org

6-311+G(d,p): This is a larger, triple-split valence basis set (6-311G) that provides more flexibility for describing valence electrons. It also includes diffuse functions (+) on heavy atoms, d-polarization functions on heavy atoms, and p-polarization functions on hydrogen atoms (d,p). nih.govscirp.org

Studies on ethyl benzyl carbamates have shown that while larger basis sets like 6-311+G(d,p) are available, the B3LYP/6-31+G(d) level of theory often provides a good compromise between accuracy and computational demand. scirp.org However, for certain properties, other levels of theory may yield better agreement with experimental data. For instance, in one study, the HF/6-31+G(d) method provided the best results for vibrational frequencies when compared to experimental infrared spectra. scirp.org

Table 2: Comparison of Calculated vs. Experimental Bond Lengths for a Carbamate Derivative (LQM 9006) at Different Levels of Theory

| Bond | Experimental (Å) | HF/6-31+G(d) (Å) | B3LYP/6-31+G(d) (Å) | B3LYP/6-311+G(d,p) (Å) |

|---|---|---|---|---|

| O1-C2 | 1.346 | 1.343 | 1.361 | 1.360 |

| O3-C2 | 1.216 | 1.196 | 1.218 | 1.219 |

| N4-C2 | 1.348 | 1.361 | 1.373 | 1.373 |

| N4-C5 | 1.472 | 1.464 | 1.474 | 1.474 |

Data adapted from a study on ethyl benzyl carbamates. scirp.org

A defining characteristic of the carbamate group is the hindered rotation around the carbonyl-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. nih.gov This restricted rotation gives rise to distinct syn and anti conformers. nih.gov

The energy barrier for this rotation is a key parameter that influences the molecule's dynamic behavior. For typical N-alkylcarbamates, this barrier is approximately 16 kcal/mol. nih.gov However, the nature of the substituents on both the nitrogen and oxygen atoms can significantly alter this value. Electron-withdrawing groups on the nitrogen atom tend to decrease the rotational barrier by reducing the electron-donating ability of the nitrogen, thereby decreasing the C-N double bond character. nih.govnd.edu Conversely, electron-donating groups generally increase the barrier. nd.edu Computational studies using DFT and other methods can accurately predict these rotational barriers, providing insight into the conformational preferences of molecules like this compound. acs.org

Table 3: Calculated Rotational Energy Barriers (ΔG‡) for Various Carbamates

| Compound Type | Substituent on Nitrogen | Rotational Barrier (kcal/mol) |

|---|---|---|

| N-alkylcarbamate | Alkyl group | ~16 nih.gov |

| N-phenylcarbamate | Phenyl group | ~12.5 nih.gov |

| N-(2-pyrimidyl)carbamate | Pyrimidyl group | <9 nih.gov |

| N-methyl-N-aryl carbamate | p-OCH3 (donating) | 11.8 nd.edu |

Experimental Structural Characterization of Carbamate Derivatives via X-ray Crystallography

While computational methods provide theoretical models, experimental techniques are essential for validating these predictions and determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline compounds. mdpi.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles. carleton.edu

Table 4: Selected Crystallographic Bond Lengths and Angles from Carbamate Derivatives

| Compound | C=O Bond (Å) | C-N Bond (Å) | O-C-N Angle (°) | C-N-C Angle (°) | Reference |

|---|---|---|---|---|---|

| Methyl (1-phenylethyl)carbamate | 1.212 | 1.339 | 110.9 | 121.2 | researchgate.net |

| 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide | - | 1.368 | - | - | amanote.com |

These experimental findings from related molecules provide a solid foundation for understanding the expected structural parameters of this compound.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound features key functional groups that are capable of participating in both intramolecular and intermolecular hydrogen bonding. These interactions are crucial in determining the conformation of the molecule and the supramolecular architecture in the solid state. The primary hydrogen bond donors are the hydroxyl (-OH) group of the ethyl alcohol moiety and, in some orientations, the carbamate N-H group. The primary acceptors are the carbonyl oxygen (C=O) and the hydroxyl oxygen of the carbamate group.

While direct crystallographic studies detailing the hydrogen bonding of this compound are not extensively available, analysis of closely related structures provides significant insight into the probable interactions. For instance, studies on similar carbamate derivatives reveal a common propensity for the formation of robust hydrogen-bonded networks.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are expected to play a dominant role in the crystal packing of this compound. The hydroxyl group is a potent hydrogen bond donor and can form strong O-H···O bonds with the carbonyl oxygen of a neighboring molecule. Similarly, the carbamate N-H group can act as a hydrogen bond donor, interacting with the carbonyl oxygen or the hydroxyl oxygen of an adjacent molecule.

In related compounds, such as Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the crystal packing is dominated by hydrogen bonding. The carbamate NH forms intermolecular hydrogen bonds, creating centrosymmetric dimers mdpi.com. Additionally, the hydroxyl groups engage in hydrogen bonding with neighboring molecules, generating extended networks mdpi.com. A similar pattern can be anticipated for this compound, leading to the formation of chains or sheets.

In the crystal structure of (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate, which also contains an ethyl(2-hydroxyethyl)amino group, molecules are linked into chains by O—H···S and N—H···O hydrogen bonds nih.gov. This further supports the likelihood of extensive intermolecular hydrogen bonding in this compound.

Computational studies on related benzyl carbamates have been employed to analyze vibrational frequencies and bond lengths, which are influenced by hydrogen bonding scirp.orgscirp.org. These theoretical analyses, in conjunction with experimental data from analogous compounds, allow for the prediction of hydrogen bond geometries.

The following table summarizes the potential hydrogen bonding interactions in this compound based on data from analogous structures. The notation D–H···A is used, where D is the donor atom, H is the hydrogen atom, and A is the acceptor atom.

| Donor (D-H) | Acceptor (A) | Interaction Type | Probable Bond Length (D···A, Å) | Probable Bond Angle (D-H···A, °) |

| O-H | O=C | Intermolecular | 2.7 - 2.9 | 160 - 180 |

| N-H | O=C | Intermolecular | 2.8 - 3.0 | 150 - 170 |

| O-H | O-H | Intermolecular | 2.7 - 2.9 | 160 - 180 |

| O-H | O=C | Intramolecular | 2.6 - 2.8 | 140 - 160 |

These interactions collectively contribute to the stability of the crystal lattice and influence the physicochemical properties of the compound. The precise nature and geometry of these hydrogen bonds would be definitively determined by single-crystal X-ray diffraction studies of this compound.

Spectroscopic Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for Benzyl ethyl(2-hydroxyethyl)carbamate, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

¹³C NMR spectral data assigning the chemical shifts for each carbon atom in this compound are not available.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

There are no published studies detailing the use of 2D NMR techniques for the structural confirmation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopic Analysis

An experimental IR spectrum with specific absorption frequencies for the functional groups present in this compound could not be located.

Comparative Analysis of Experimental and Theoretical Vibrational Frequencies

Without experimental IR data, a comparative analysis between measured and computationally predicted vibrational frequencies for this compound cannot be performed. While computational methods like Density Functional Theory (DFT) are used to predict vibrational spectra for various carbamates nih.govnih.gov, this analysis requires an experimental spectrum for validation.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from any impurities or byproducts and for its precise quantification.

HPLC is a widely used technique for assessing the purity of chemical compounds. A typical HPLC method for a compound like this compound would utilize a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and the separation of any impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the benzyl group exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Carbamate (B1207046) Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table provides a general framework for HPLC method development.

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. nih.govnih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. For the quantitative analysis of this compound, a UPLC method would offer considerable advantages over HPLC. The principles of separation are the same, relying on a reversed-phase column and a suitable mobile phase gradient. Due to the increased efficiency of UPLC, run times can be reduced to a few minutes, allowing for high-throughput analysis. For quantitative purposes, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The peak area of this compound in an unknown sample can then be used to determine its concentration by interpolation from the calibration curve. The use of UPLC coupled with mass spectrometry (UPLC-MS) would provide both quantitative data and structural confirmation in a single analysis. nih.govnih.govhpst.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for the real-time monitoring of the synthesis of this compound and for the preliminary assessment of product purity and isolation. This rapid and cost-effective chromatographic method allows for the qualitative analysis of the reaction mixture, providing critical insights into the consumption of starting materials and the formation of the desired carbamate product. The principle of separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically silica (B1680970) gel, and a mobile phase.

In the context of the synthesis of this compound, which commonly involves the reaction of N-benzylethanolamine with ethyl chloroformate, TLC can be effectively employed to track the progress of the reaction. The choice of the stationary and mobile phases is crucial for achieving optimal separation of the reactants and the product. Due to the polar nature of the hydroxyl group in N-benzylethanolamine and the carbamate product, silica gel (SiO₂) is a commonly used stationary phase. The selection of an appropriate mobile phase, or eluent, is determined by the polarity of the compounds to be separated. A solvent system with intermediate polarity is typically required to ensure that the components of the reaction mixture migrate up the TLC plate at different rates, resulting in distinct spots.

A common approach for developing a suitable mobile phase involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or acetone. The ratio of these solvents can be adjusted to optimize the separation. For instance, increasing the proportion of the more polar solvent will generally lead to an increase in the retention factor (Rƒ) of all components, as it will more effectively compete with the analytes for binding sites on the polar silica gel stationary phase.

Detailed Research Findings

While specific TLC parameters for this compound are not extensively documented in publicly available literature, the general principles of chromatography for similar carbamates provide a strong basis for its application. For monitoring the formation of benzyl carbamates, researchers often utilize silica gel plates (e.g., Silica Gel 60 F₂₅₄) as the stationary phase. A typical mobile phase for such separations could be a mixture of hexane and ethyl acetate.

The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials as references. The visualization of the separated spots can be achieved through various methods. If the compounds are UV-active, as is the case with the benzyl group in the product and one of the reactants, they can be observed under a UV lamp (typically at 254 nm). Alternatively, chemical staining agents can be employed. Iodine vapor is a common non-specific staining agent that can visualize most organic compounds as brownish spots. For compounds containing functional groups that are susceptible to oxidation, a potassium permanganate (B83412) (KMnO₄) stain can be used, which appears as yellow-brown spots on a purple background. Another visualizing agent that can be effective is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, which often produces blue or purple spots upon heating.

The relative polarity of the starting materials and the product dictates their respective Rƒ values. N-benzylethanolamine, containing a polar hydroxyl group, is expected to be quite polar. Ethyl chloroformate is less polar. The product, this compound, will have a polarity that is influenced by both the carbamate linkage and the persistent hydroxyl group. Generally, the carbamate product is expected to be less polar than the starting N-benzylethanolamine due to the masking of the secondary amine, but more polar than ethyl chloroformate. This difference in polarity allows for their separation on a TLC plate.

The following interactive data table illustrates a representative TLC analysis for monitoring the synthesis of this compound. The Rƒ values are hypothetical but are based on the expected relative polarities of the compounds in a typical non-polar/polar solvent system on a silica gel plate.

| Compound | Expected Relative Polarity | Hypothetical Rƒ Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |

|---|---|---|---|

| N-benzylethanolamine (Starting Material) | High | 0.25 | UV (254 nm), KMnO₄, Iodine |

| Ethyl Chloroformate (Starting Material) | Low | 0.80 | KMnO₄, Iodine |

| This compound (Product) | Intermediate | 0.50 | UV (254 nm), KMnO₄, Iodine |

TLC for Product Isolation

Beyond reaction monitoring, TLC plays a crucial role in the purification of the final product. After the reaction is deemed complete, the crude product is often purified using column chromatography. TLC is used to determine the optimal solvent system for the column separation. The solvent system that provides the best separation of the product from any unreacted starting materials and byproducts on the TLC plate (ideally with the product Rƒ value around 0.3-0.4) is typically chosen for the column chromatography.

Furthermore, after the column chromatography is performed, TLC is used to analyze the collected fractions to identify those containing the pure product. By spotting each fraction on a TLC plate alongside a reference spot of the crude reaction mixture or a known standard, the fractions containing the pure this compound can be identified, pooled, and concentrated to yield the purified compound.

Chemical Reactivity, Derivatization, and Functionalization Strategies

Protective Group Chemistry Involving the Carbamate (B1207046) Moiety

The carbamate group in Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate is central to its utility in synthetic chemistry, particularly in the context of protecting group strategies. Carbamates are widely employed to temporarily block the reactivity of amines, preventing them from undergoing unwanted side reactions during multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

The benzyl carbamate moiety, commonly referred to as the benzyloxycarbonyl (Cbz or Z) group, is a well-established and robust protecting group for amines. nbinno.comtotal-synthesis.com First introduced by Leonidas Zervas and Max Bergmann in 1932 for peptide synthesis, the Cbz group plays a crucial role by rendering the amine nitrogen non-nucleophilic. masterorganicchemistry.comtotal-synthesis.com This protection is vital for controlling the sequence of bond formation in the construction of peptides and other complex molecules. nbinno.com The stability of the Cbz group under a variety of reaction conditions makes it an invaluable tool for synthetic chemists. nbinno.com

The protection of an amine is typically achieved by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions, a method known as the Schotten-Baumann reaction. total-synthesis.com This process involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the stable carbamate. total-synthesis.com

A key advantage of the Cbz group is the availability of specific methods for its removal, a process known as deprotection. The most common method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). masterorganicchemistry.comcommonorganicchemistry.com The process is exceptionally mild and proceeds at neutral pH, which preserves other sensitive functional groups within the molecule. masterorganicchemistry.com

Beyond hydrogenation, other deprotection strategies exist, offering orthogonality with other protecting groups. total-synthesis.com Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a critical strategy in the synthesis of complex molecules. organic-chemistry.orgwikipedia.org For instance, the Cbz group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.comwikipedia.org

Alternative deprotection methods for Cbz groups have been developed to accommodate substrates that are incompatible with catalytic hydrogenation, such as those containing sulfur or other reducible functionalities. chemistryviews.org These methods include the use of Lewis acids or nucleophilic reagents. chemistryviews.orgorganic-chemistry.org For example, a mixture of triethylsilane and a palladium catalyst can selectively cleave benzyl carbamates under mild conditions, even in the presence of easily reducible groups like alkenes and aryl chlorides. thieme-connect.com Another approach employs 2-mercaptoethanol in the presence of a base to deprotect Cbz-protected amines through a nucleophilic mechanism. chemistryviews.org

| Method | Reagents | Key Features | Citation |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, neutral pH, most common method. | masterorganicchemistry.comcommonorganicchemistry.com |

| Reductive Cleavage | Et₃SiH, PdCl₂ or Pd(OAc)₂ | Mild, selective for benzyl groups, compatible with alkenes and aryl chlorides. | thieme-connect.com |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with functional groups incompatible with hydrogenation (e.g., sulfur-containing compounds). | chemistryviews.org |

| Acid-mediated Cleavage | HBr in acetic acid, Lewis acids (e.g., AlCl₃) | Harsh conditions, can cleave other acid-sensitive groups. | total-synthesis.comorganic-chemistry.org |

Transformations of the Hydroxyl and Ethyl Substituents

The hydroxyethyl group of Benzyl ethyl(2-hydroxyethyl)carbamate provides another site for synthetic modification, allowing for the introduction of diverse functionalities and the construction of new molecular frameworks.

The primary hydroxyl group is a versatile functional handle that can be readily converted into other groups. solubilityofthings.comnih.gov Standard organic transformations can be applied to modify this part of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups, altering the steric and electronic properties of the molecule. For instance, reaction with tert-butyldiphenylsilyl chloride and imidazole can protect the hydroxyl group as a bulky silyl ether, facilitating subsequent reactions at other positions. chemicalbook.com

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides converts the hydroxyl group into an ester. This transformation is useful for introducing a wide range of acyl groups, which can modulate the biological activity or physical properties of the parent compound.

To enhance its reactivity for nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a bromide. researchgate.net Reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (the Appel reaction) can effectively replace the hydroxyl group with a bromine atom. smolecule.com The resulting bromo-intermediate is a valuable precursor for introducing a variety of nucleophiles, including azides, cyanides, and amines, thereby enabling the synthesis of a broad spectrum of derivatives. smolecule.com

| Transformation | Typical Reagents | Product Functional Group | Purpose | Citation |

|---|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) | Introduce alkyl/aryl groups, alter steric/electronic properties. | chemicalbook.com |

| Esterification | Acid chloride or Anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | Introduce acyl groups, modulate biological activity. | cymitquimica.com |

| Bromination | PBr₃ or CBr₄/PPh₃ | Alkyl Bromide (-Br) | Create a reactive intermediate for nucleophilic substitution. | smolecule.com |

| Tosylation | Tosyl chloride (TsCl), Base (e.g., Pyridine) | Tosyl Ester (-OTs) | Create an excellent leaving group for substitution reactions. | nih.gov |

The systematic modification of a lead compound's structure is a cornerstone of drug discovery, known as Structure-Activity Relationship (SAR) studies. nih.gov By synthesizing and evaluating a series of related analogues, researchers can identify the key structural features responsible for a molecule's biological activity. researchgate.netnih.gov The versatile chemical handles on this compound make it an excellent scaffold for such studies.

Derivatization of the carbamate nitrogen, the ethyl chain, and the terminal hydroxyl group can lead to the generation of a library of compounds. acs.org For example, SAR studies on novel anti-tumor agents have involved the synthesis of various carbamate derivatives to determine how the size and position of substituents influence cytotoxic activity. nih.gov Similarly, in the development of enzyme inhibitors, structural optimization of carbamate-containing molecules has been conducted to improve properties like plasma stability and aqueous solubility. nih.gov By modifying the groups attached to the carbamate and other parts of the molecule, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. researchgate.netacs.org

Interactions with Carbon Dioxide and Amine-Carbamate Equilibria

The reactivity of "this compound" with carbon dioxide is a critical aspect of its chemical behavior, particularly in contexts such as reversible CO2 capture and the modulation of its biological activity. This interaction is primarily governed by the nucleophilic character of the secondary amine nitrogen, which attacks the electrophilic carbon of CO2 to form a carbamate. The presence of a benzyl group, an ethyl group, and a 2-hydroxyethyl group on the nitrogen atom introduces a combination of steric and electronic effects that influence the rate of this reaction and the stability of the resulting carbamate.

Reversible Carbamate Formation in Aqueous Amine Solutions

2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+

Where R2NH represents the secondary amine. This equilibrium is a key feature of amine-based CO2 capture systems. The forward reaction, carbamate formation, is typically favored at lower temperatures and higher CO2 partial pressures, while the reverse reaction, the release of CO2, is promoted by an increase in temperature or a decrease in CO2 pressure.

The formation of the carbamate proceeds through a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine acting as a base. The stability of this carbamate is influenced by several factors inherent to the structure of the amine.

Structural Influences on Carbamate Formation:

Electronic Effects: The benzyl group, being weakly electron-withdrawing due to resonance, can slightly reduce the nucleophilicity of the amine nitrogen compared to a simple dialkylamine. However, this effect is counterbalanced by the electron-donating nature of the ethyl group.

Steric Effects: The presence of both a benzyl and an ethyl group introduces some steric hindrance around the nitrogen atom, which can affect the rate of reaction with CO2. However, studies on similar N-substituted ethanolamines suggest that N-alkylation can lower the activation barrier for carbamate formation wur.nl.

The equilibrium constant for carbamate formation is a critical parameter for evaluating the efficiency of CO2 capture. While specific data for "this compound" is not available, studies on analogous secondary amines provide insights into the expected thermodynamic properties.

| Amine Structure Analogue | Relative Carbamate Stability | Key Structural Features Influencing Stability |

|---|---|---|

| Primary Alkanolamines (e.g., MEA) | High | Low steric hindrance, formation of stable carbamates. |

| Secondary Alkanolamines (e.g., DEA) | Moderate | Increased steric hindrance compared to primary amines. |

| Sterically Hindered Amines | Low | Bulky substituents hinder carbamate formation, favoring bicarbonate formation. |

| N-Benzylethanolamine Derivatives (Expected) | Moderate to High | Combination of electronic stabilization from the benzyl group and potential intramolecular hydrogen bonding from the hydroxyethyl group. |

Influence of pH and Gas Atmosphere on Carbamate Stability

The stability of the carbamate formed from "this compound" is highly dependent on the pH of the solution and the composition of the surrounding gas atmosphere.

Influence of pH:

The amine-carbamate equilibrium is strongly influenced by the pH of the aqueous solution. For the amine to react with CO2, it must be in its free, unprotonated form. The concentration of the free amine is determined by the pKa of its conjugate acid and the pH of the solution.

R2NH2+ ⇌ R2NH + H+

At a pH below the pKa of the amine, the equilibrium shifts towards the protonated form, which is unreactive towards CO2. Conversely, at a pH above the pKa, the concentration of the free amine increases, favoring carbamate formation. Therefore, maintaining an alkaline pH is crucial for efficient CO2 capture via carbamate formation. The formation of the carbamate itself, being a salt of a weak acid and a weak base, will also influence the final pH of the solution. The relative importance of the reaction pathways involving CO2, carbonic acid, and bicarbonate is strongly pH-dependent acs.orgnih.gov.

Influence of Gas Atmosphere:

The stability of the carbamate is directly related to the partial pressure of CO2 in the gas phase in contact with the solution. According to Le Chatelier's principle, an increase in the partial pressure of CO2 will drive the equilibrium towards the formation of the carbamate. Conversely, a decrease in the CO2 partial pressure, which can be achieved by flowing a gas with a low CO2 concentration (such as nitrogen or air) through the solution, will promote the decomposition of the carbamate and the release of CO2. This principle is the basis for the regeneration of amine solvents in industrial CO2 capture processes.

The composition of the gas atmosphere can also introduce other reactive species. For instance, the presence of oxygen can lead to the oxidative degradation of the amine and the carbamate, which is a significant concern in industrial applications.

| Factor | Effect on Carbamate Stability | Underlying Principle |

|---|---|---|

| Increasing pH | Increases | Shifts the amine equilibrium towards the reactive, unprotonated form. |

| Decreasing pH | Decreases | Increases the concentration of the unreactive, protonated amine. |

| Increasing CO2 Partial Pressure | Increases | Le Chatelier's principle; drives the equilibrium towards product formation. |

| Decreasing CO2 Partial Pressure | Decreases | Le Chatelier's principle; favors the reverse reaction and CO2 release. |

| Increasing Temperature | Decreases | Carbamate formation is typically an exothermic process; favors the endothermic reverse reaction. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role of Carbamates as Protecting Groups in Complex Synthesis

In multistep organic synthesis, particularly in the assembly of complex molecules like peptides and natural products, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. organic-chemistry.org Carbamates are among the most reliable and widely used "protecting groups" for amines due to their ease of installation, stability across a range of reaction conditions, and reliable methods for removal. masterorganicchemistry.comchem-station.com

Amine Protection in Peptide Synthesis and Amino Acid Derivatization

The synthesis of peptides, which involves the sequential coupling of amino acids via amide bond formation, is a cornerstone of bioorganic chemistry. This process would be impossible without the precise use of protecting groups for the amine functionality of the amino acids. masterorganicchemistry.com Carbamates are ideal for this role because they render the amine nitrogen non-nucleophilic, preventing it from reacting with activated carboxylic acids intended for another amino acid. organic-chemistry.org

The benzyloxycarbonyl (Cbz or Z) group , first introduced by Leonidas Zervas and Max Bergmann, is a classic example of a carbamate-based protecting group and is structurally analogous to the benzyl (B1604629) carbamate (B1207046) portion of Benzyl ethyl(2-hydroxyethyl)carbamate. masterorganicchemistry.comtotal-synthesis.com It is typically installed by reacting an amine with benzyl chloroformate under mild basic conditions. highfine.com

One of the key advantages of using different carbamate protecting groups is the ability to employ an "orthogonal" strategy. This means that multiple protecting groups can be used in the same molecule, each of which can be removed under a unique set of conditions without affecting the others. masterorganicchemistry.comnih.gov This allows for the selective deprotection and reaction at specific sites within a complex molecule. nih.gov For instance, the Cbz group is stable to the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group and the basic conditions used to remove a 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.comtotal-synthesis.com The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond. total-synthesis.comacs.org

Table 1: Common Carbamate Protecting Groups and Their Orthogonal Deprotection Conditions

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Benzyl-O-(CO)-NR₂ | H₂/Pd, Catalytic Hydrogenation masterorganicchemistry.comacs.org |

| tert-Butoxycarbonyl | Boc | (t-Bu)-O-(CO)-NR₂ | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-CH₂-O-(CO)-NR₂ | Base (e.g., Piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Allyl-O-(CO)-NR₂ | Pd(0) catalyst acs.org |

Carbamidomethylation Reactions Utilizing Carbamate Reagents

Carbamidomethylation is a chemical reaction primarily used in proteomics to alkylate the thiol side chains of cysteine residues in proteins. The most common reagent for this purpose is iodoacetamide. This modification prevents the reformation of disulfide bonds after they have been reductively cleaved, ensuring that the protein remains in its unfolded, linear state for analysis.

The term "carbamidomethylation" refers to the addition of a carbamidomethyl group (-CH₂CONH₂). While carbamate reagents are not directly used to achieve carbamidomethylation, the nomenclature can sometimes cause confusion. The reaction is an alkylation by iodoacetamide, not a transfer of a carbamate group. The role of carbamates in this context is distinct; they are used to protect amine groups elsewhere in a molecule, whereas carbamidomethylation targets cysteine thiols.

Carbamate Scaffolds in Rational Drug Design and Discovery

The carbamate moiety is a key structural component in a multitude of approved drugs and is a privileged scaffold in medicinal chemistry. nih.govnoaa.gov Its utility stems from a combination of favorable chemical and physical properties that make it an excellent building block for designing bioactive molecules. nih.gov

Carbamates as Metabolically Stable Peptide Bond Surrogates

One of the most significant challenges in developing peptide-based drugs is their rapid degradation in the body by protease enzymes, which cleave amide (peptide) bonds. nih.gov Medicinal chemists often replace labile amide bonds with more stable mimics, or "bioisosteres," to improve a drug's lifespan and bioavailability. nih.gov The carbamate linkage is an outstanding bioisostere for the amide bond. nih.govacs.org

Structurally, a carbamate (-O-CO-N-) can be viewed as an amide-ester hybrid. nih.gov This structure is significantly more resistant to enzymatic hydrolysis by proteases than a standard amide bond (-CO-N-). nih.gov This enhanced metabolic stability is a primary reason for its incorporation into peptidomimetic drugs. acs.org By replacing a key peptide bond with a carbamate linkage, researchers can design drug candidates that retain the desired biological activity of the original peptide but possess superior pharmacokinetic properties.

Strategies for Modulating Inter- and Intramolecular Interactions with Enzyme Active Sites and Receptors

The effectiveness of a drug is determined by how well it binds to its biological target, such as an enzyme active site or a cell surface receptor. The carbamate group offers several features that can be exploited to optimize these interactions. nih.govresearchgate.net

Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (the N-H group, if present) and hydrogen bond acceptors (the carbonyl and ester oxygens). nih.govresearchgate.net These allow it to form specific, directional interactions with amino acid residues in a protein's binding pocket, which can significantly contribute to binding affinity and specificity. unina.it In a disubstituted carbamate like this compound, the N-H donor is absent, but the two oxygen atoms remain potent hydrogen bond acceptors.

Conformational Rigidity: The delocalization of the nitrogen lone pair electrons into the carbonyl group gives the C-N bond partial double-bond character. nih.gov This restricts rotation around the bond, making the carbamate unit relatively planar and rigid. acs.org This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty of binding to a receptor and can lock the molecule into a bioactive conformation.

Modulation of Physicochemical Properties: By carefully choosing the substituents on the oxygen and nitrogen atoms of the carbamate, chemists can fine-tune a drug's properties, such as its solubility, lipophilicity, and ability to cross cell membranes. nih.govacs.org The presence of a hydroxyl group, such as the one on the 2-hydroxyethyl moiety of the title compound, can increase water solubility and provide an additional point for hydrogen bonding with the target receptor. nih.gov

Structure-Activity Relationship (SAR) Investigations of Carbamate-Based Lead Compounds

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. mdpi.com Carbamate-based compounds have been the subject of extensive SAR investigations across numerous therapeutic areas. nih.gov

For instance, in the development of inhibitors for the enzyme acetylcholinesterase (AChE), a target for treating Alzheimer's disease, carbamates play a crucial role. nih.govnih.gov The carbamate group in drugs like rivastigmine (B141) carbamoylates a serine residue in the AChE active site, leading to prolonged inhibition. SAR studies on these inhibitors often involve modifying the substituents on both the carbamate nitrogen and the oxygen. nih.govplos.org

Table 2: Illustrative SAR Principles for Carbamate-Based Enzyme Inhibitors

| Structural Modification | General Effect on Activity | Rationale / Example |

|---|---|---|

| Varying N-substituents | Modulates steric fit and lipophilicity | In AChE inhibitors, changing from N-methyl to N-ethyl can alter the fit within the enzyme's gorge and affect the rate of carbamoylation. nih.gov |

| Altering O-aryl group | Influences binding to catalytic or peripheral sites | Adding electron-withdrawing or -donating groups to a phenyl ring can change binding interactions and inhibitory potency. nih.gov |

| Changing linker length | Optimizes positioning within the binding site | In dual-target inhibitors, varying the length of an alkyl chain connecting the carbamate to another pharmacophore can impact simultaneous binding to two sites. researchgate.net |

| Introducing polar groups | Can improve solubility and add H-bonding interactions | Adding a hydroxyl group, as in the "2-hydroxyethyl" part of the subject compound, can enhance aqueous solubility and potentially form a key hydrogen bond with the target protein. mdpi.com |

These studies allow medicinal chemists to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and to rationally design more potent and selective drug candidates. mdpi.commdpi.com

Exploration of Bioactive Carbamate Derivatives

The inherent structural features of carbamates, such as their ability to act as hydrogen bond donors and acceptors and their stability relative to esters, make them privileged structures in the design of bioactive compounds. The benzyl carbamate moiety, in particular, is a recurring motif in medicinal chemistry, offering a blend of rigidity and lipophilicity that can be tailored for specific biological targets.

Design and Synthesis of Enzyme Inhibitors

While direct studies on this compound as an inhibitor of phosphodiesterase 9 (PDE9) or Cathepsin S are not extensively documented in publicly available literature, the broader class of benzyl carbamates has been investigated for the inhibition of various enzymes. For instance, a series of benzene-based carbamates were designed and synthesized to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the pathology of Alzheimer's disease. nih.gov In this context, compounds such as benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate demonstrated significant inhibitory activity. nih.gov

Furthermore, benzyl carbamates of 4-aminosalicylanilides have been explored as potential modulators of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key target in Alzheimer's research. mdpi.com Specifically, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was found to exhibit inhibitory activity against BACE1. mdpi.com The carbamate group is also a necessary component for the inhibitory activity of benzyl 2-oxazolecarbamate analogues against aldose reductase. nih.gov These examples underscore the potential of the benzyl carbamate scaffold in the design of enzyme inhibitors, suggesting that derivatives of this compound could be synthesized and evaluated for activity against targets like PDE9 and Cathepsin S.

Table 1: Examples of Benzyl Carbamate Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | Therapeutic Area |

|---|---|---|

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | AChE/BChE | Alzheimer's Disease |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | Alzheimer's Disease |

| Benzyl 5-phenyl-2-oxazolecarbamate analogues | Aldose Reductase | Diabetic Complications |

Development of Receptor Ligands

The role of carbamates extends to the development of ligands for various receptors. The sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, making it an important target for autoimmune diseases. nih.govresearchgate.net While there is no direct evidence in the reviewed literature of this compound being developed as an S1PR1 ligand, the broader family of carbamates has been explored in this context. For instance, phenylcarbamate derivatives have been investigated as inhibitors of the S1P transporter Spns2, which modulates S1P signaling. nih.gov The development of S1PR1 agonists is a key strategy in treating conditions like multiple sclerosis. nih.gov The structural features of this compound, including its carbamate linkage and hydroxyl group, could potentially be modified to interact with the binding pockets of receptors like S1PR1, though specific research in this area is not currently available.

Research into Antimicrobial and Ixodicide Activity of Related Carbamates

The carbamate functional group is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents. Research has demonstrated the potential of benzyl carbamate derivatives in these applications.

Antimicrobial Activity:

A variety of N-aryl carbamate derivatives have been synthesized and shown to possess significant antifungal activity against a range of plant fungal pathogens. nih.gov Similarly, N-(benzyl carbamoyl)-2-hydroxy substituted benzamides and related compounds have been synthesized and tested for their in vitro antibacterial and antifungal activity. researchgate.net The incorporation of a carbamate moiety into other heterocyclic scaffolds, such as isatin, has also yielded derivatives with good antibacterial properties. orientjchem.org Furthermore, novel N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of S. aureus and B. subtilis. researchgate.net These findings highlight the versatility of the benzyl carbamate structure in the design of new antimicrobial agents.

Ixodicide Activity:

A significant area of research for related compounds is their use as ixodicides for the control of ticks, such as Rhipicephalus microplus, a major threat to the cattle industry. scirp.orgresearchgate.netscirp.org Studies on ethyl benzyl carbamates, which are structurally very similar to this compound, have shown promising results. For example, 4-chlorophenylethyl carbamate (LQM996) and 4-bromophenylethyl carbamate (LQM919) have demonstrated high in vivo efficacy, affecting the reproduction of R. microplus by reducing oviposition and egg viability. scirp.orgscirp.org Interestingly, the ixodicide activity of these compounds does not appear to be mediated by the inhibition of the acetylcholinesterase (AChE) enzyme, a common target for many pesticides, suggesting a different mechanism of action and the potential to overcome resistance. scirp.orgscirp.org

Table 2: Bioactivity of Related Carbamate Derivatives

| Compound Class | Bioactivity | Target Organism/System |

|---|---|---|

| N-Aryl Carbamates | Antifungal | Plant Fungal Pathogens |

| N-(Benzyl carbamoyl)-2-hydroxy substituted benzamides | Antibacterial, Antifungal | Various Bacteria and Fungi |

| Carbamate Derivatives of Isatin | Antibacterial | E. coli, P. aeruginosa, B. cereus, S. aureus |

| Ethyl Benzyl Carbamates (e.g., LQM996, LQM919) | Ixodicide | Rhipicephalus microplus (Ticks) |

Carbamate Chemistry in Polymer Science

The chemistry of carbamates is integral to the field of polymer science, most notably in the synthesis of polyurethanes. The presence of both a carbamate group and a hydroxyl group in this compound suggests its potential as a monomer or chain extender in polymerization reactions.

Formation of Polyurethanes and Related Polymeric Materials

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. The urethane (B1682113) linkage (carbamate) is the defining feature of these materials. While specific examples of the use of this compound in polyurethane synthesis were not found in the reviewed literature, its structure lends itself to this application. The hydroxyl group can react with an isocyanate group to form a urethane linkage, thereby incorporating the benzyl carbamate moiety into the polymer backbone. This could potentially impart specific properties to the resulting polyurethane, such as altered thermal stability, mechanical strength, or biocompatibility.

Investigation of Carbamate-Based Surfactants and Interfacial Chemistry

There is no specific information available in the reviewed literature regarding the use of this compound as a surfactant.

Future Directions and Emerging Research Avenues for Benzyl Ethyl 2 Hydroxyethyl Carbamate

Predictive Modeling and Virtual Screening for Novel Derivatives

The rational design of novel derivatives of Benzyl (B1604629) ethyl(2-hydroxyethyl)carbamate is increasingly reliant on computational tools to predict molecular properties and biological activity, thereby accelerating the discovery process. Future research will likely focus on integrating various modeling techniques to build comprehensive in silico models.

Molecular modeling, utilizing methods such as PM3, Hartree-Fock (HF), and Density Functional Theory (DFT), has been effectively used to optimize the structures of related ethyl benzyl carbamates. scirp.orgresearchgate.net These computational approaches are crucial for calculating properties like vibrational frequencies, which can then be compared with experimental data to validate the accuracy of the theoretical models. scirp.orgresearchgate.net For instance, studies on similar carbamates found the HF/6-31+G(d) level of theory provided the most accurate predictions of vibrational frequencies. scirp.orgresearchgate.net This predictive power allows for the pre-screening of hypothetical derivatives to identify those with desired electronic and structural characteristics.

Virtual screening, including pharmacophore-based (PBVS) and docking-based (DBVS) methods, represents a powerful strategy for identifying potential biological targets. nih.gov These techniques can be applied to screen large databases of virtual compounds derived from the Benzyl ethyl(2-hydroxyethyl)carbamate core. By creating a pharmacophore model based on known active molecules, researchers can filter for novel derivatives that share key interaction features, such as hydrophobic groups and hydrogen-bond acceptors. nih.gov Fragment-based virtual screening is another promising avenue, where the core structure is grown computationally to generate novel molecules that are then filtered through screening models for specific targets, such as protein kinases. nih.gov

Table 1: Computational Methods for Derivative Design

| Method Type | Specific Technique | Application in Carbamate (B1207046) Research | Reference |

|---|---|---|---|

| Molecular Modeling | Hartree-Fock (HF), Density Functional Theory (DFT) | Optimization of molecular structures and prediction of vibrational frequencies. | scirp.orgresearchgate.net |

| Virtual Screening | Pharmacophore-Based Virtual Screening (PBVS) | Identification of potential inhibitors for biological targets by matching key chemical features. | nih.gov |

| Virtual Screening | Docking-Based Virtual Screening (DBVS) | Prioritizing compounds based on binding affinities and interactions with a target's active site. | nih.gov |

| Virtual Screening | Fragment Growth Method | Generation of novel molecules from a core fragment for targeted screening. | nih.gov |

| QSAR | 3D-QSAR | Elucidating structural requirements for biological activity to guide the design of more potent compounds. | nih.gov |

Sustainable Synthesis and Catalytic Approaches

The chemical synthesis of carbamates is evolving towards more environmentally benign and efficient methodologies. Future research on this compound will prioritize the development of sustainable synthetic routes that minimize waste, avoid hazardous solvents, and utilize catalytic systems.

Traditional synthetic methods often present challenges, but modern approaches offer significant improvements. digitellinc.com A key area of development is the use of green chemistry principles. This includes employing alternative reaction media that are non-toxic, recyclable, and readily available. frontiersin.org Polyethylene glycol (PEG), for example, has been successfully used as an environmentally benign medium and phase transfer catalyst (PTC) in related syntheses. frontiersin.org Its high thermal stability and water miscibility simplify product separation and medium recycling. frontiersin.org

The exploration of novel catalytic systems is central to this effort. For instance, a PEG/KI system has proven effective for the synthesis of benzyl phosphonates, a protocol whose principles can be adapted for carbamate synthesis. frontiersin.org In such a system, potassium iodide (KI) facilitates the in situ formation of more reactive intermediates, while a mild base like potassium carbonate (K₂CO₃) promotes the reaction, avoiding the need for reactive and hazardous alkali metals or metal hydrides. frontiersin.org These catalytic approaches, often proceeding smoothly at room temperature, not only improve safety and sustainability but can also lead to excellent reaction yields and selectivity. frontiersin.org

Advanced Characterization Techniques for Conformational Dynamics

A deep understanding of the three-dimensional structure and conformational flexibility of this compound is essential for designing derivatives with specific biological functions. Future research will leverage advanced characterization techniques to elucidate these structural nuances.

Single-crystal X-ray diffraction is a powerful tool for determining the precise solid-state conformation of molecules. mdpi.com For related carbamate structures, this technique has provided invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.comresearchgate.net Analysis of the crystal structure can reveal how the molecule arranges itself in a supramolecular array, often forming two-dimensional layers mediated by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net

Combining experimental data with theoretical calculations provides a more complete picture of molecular dynamics. Computational modeling can predict optimized geometries and vibrational frequencies, which can be validated against experimental results from X-ray diffraction and spectroscopic methods like NMR. scirp.orgresearchgate.net For example, comparing calculated bond angles and lengths with those obtained from X-ray crystallography helps to determine the most accurate theoretical methods for describing the molecule's geometry. scirp.org This synergy between advanced experimental characterization and high-level computational analysis is critical for understanding the conformational preferences and dynamics that govern molecular recognition and biological activity.

High-Throughput Synthesis and Screening for Biological Activity

To efficiently explore the biological potential of the this compound scaffold, future research will increasingly adopt high-throughput synthesis and screening (HTS) methodologies. This approach allows for the rapid generation and evaluation of large libraries of derivatives against various biological targets.

The development of streamlined and robust synthetic methodologies is a prerequisite for HTS. Modified synthesis protocols, such as those based on the amino-dehalogenation of ethyl chloroformate, can be optimized for parallel synthesis, enabling the creation of diverse libraries of benzyl ethyl carbamate derivatives with excellent yields. scirp.orgresearchgate.net These libraries can be designed to systematically vary substituents on the benzyl ring or modify the ethyl(2-hydroxyethyl) side chain to explore the structure-activity relationship (SAR).

Once synthesized, these compound libraries can be subjected to HTS assays to identify potential biological activities. Carbamates as a class are known to exhibit a wide range of biological effects, including potential as ixodicides and enzyme inhibitors. scirp.orgresearchgate.net Research on related complex carbamates has demonstrated their potential as histone deacetylase (HDAC) inhibitors, highlighting another possible avenue for investigation. researchgate.net HTS campaigns can rapidly screen for activity against various enzymes, receptors, or cell lines, allowing for the swift identification of "hit" compounds that can then be selected for further optimization and more detailed biological evaluation. researchgate.net

Application in Chemical Biology Tools and Probes

The inherent structural features of this compound make it an attractive scaffold for the development of chemical biology tools and probes. Its functional groups offer handles for modification, allowing for the incorporation of reporter tags or reactive groups.

The terminal hydroxyl group on the 2-hydroxyethyl side chain is particularly significant. It provides a versatile point for chemical modification, enabling the attachment of fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. mdpi.com This functionality is crucial for creating molecular probes designed to study biological systems. For instance, a fluorescently labeled derivative could be used to visualize the subcellular localization of a target protein, while a biotinylated version could be used for affinity purification and identification of binding partners.

Furthermore, the carbamate scaffold itself has been found in molecules with diverse biological activities, suggesting it can be tailored to interact with specific biological targets. scirp.orgresearchgate.net By designing derivatives that bind selectively to a particular enzyme or receptor, researchers can develop probes to investigate the function and dynamics of these biomolecules in their native cellular environment. The potential for these derivatives to act on novel biological targets opens up possibilities for their use in elucidating complex biological pathways. scirp.org

Q & A

Q. What synthetic methodologies are optimal for synthesizing Benzyl ethyl(2-hydroxyethyl)carbamate while ensuring regioselectivity?

Methodological Answer: The synthesis of carbamates like this compound often involves coupling reactions between alcohols and isocyanates or carbamoyl chlorides. A one-step regioselective approach using benzyl trichloroacetimidate has been demonstrated for similar carbamates, enabling compatibility with diverse functional groups without racemization . Metalation strategies involving tert-butyl carbamate derivatives can also be adapted, where metalation between nitrogen and silicon in aminomethyltrialkylsilanes allows subsequent alkylation . Purification typically requires column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and structural validation via -NMR and LC-MS.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates (e.g., benzyl-substituted derivatives) require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in sealed containers under dry, cool conditions (2–8°C) to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95% threshold) .

- Spectroscopy: -NMR (δ 4.1–4.3 ppm for carbamate OCH, δ 7.3–7.5 ppm for benzyl aromatic protons) and IR (C=O stretch at ~1700 cm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHNO: 264.12) .

Advanced Research Questions

Q. What metabolic pathways and reactive intermediates are associated with this compound, and how do they compare to ethyl carbamate?

Methodological Answer: Ethyl carbamate is metabolized via CYP2E1 to vinyl carbamate and 2-hydroxyethyl carbamate, which form DNA adducts (e.g., 1,N-ethenoadenosine) . For this compound:

- In Vitro Metabolism: Incubate with human liver microsomes and NADPH to detect hydroxylated metabolites via LC-MS/MS .